Welcome to the BenchChem Online Store!
molecular formula C17H22ClNO2 B8752432 Tert-butyl 4-(4-chlorophenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(4-chlorophenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8752432
M. Wt: 307.8 g/mol
InChI Key: NZNBCNDDDUZQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501782B2

Procedure details

A suspension of tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3-methylpiperidine-1-carboxylate (5.5 g, 16.88 mmol) in concentrated HCl (15 mL, 180 mmol) was stirred until a homogeneous solution was observed. The reaction was then heated to reflux and stirred overnight. The mixture was cooled to 0° C. and treated with the careful, portion-wise addition of solid sodium hydroxide until a pH of ˜13 was achieved. The biphasic mixture was extracted 5× with ethyl acetate, and the combined organic phases were washed with a small amount of brine, dried over sodium sulfate, and concentrated in-vacuo to 3.3 g of a colorless oil. The oil was dissolved in THF (50 mL), and the resulting solution was treated with BOC-anhydride (4.67 mL, 20.13 mmol). The reaction was stirred for two days at room temperature. After this time, the mixture was concentrated in vacuo, and the resulting residue was purified over a 330 g silica gel column, eluting at 100 mL/min with a 0% to 15% ethyl acetate/hexanes gradient followed by 15% ethyl acetate/hexanes to yield the title compound (4.93 g, 16.02 mmol, 88% yield) as a colorless solid. The product isolated contained 15% of tert-butyl 4-(4-chlorophenyl)-5-methyl-5,6-dihydropyridine-1(2H)-carboxylate, resulting from a byproduct in the previous step. The material was used as-is. MS (ESI+)=252.2 (M+tert-Bu)+.
Name
tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3-methylpiperidine-1-carboxylate
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
BOC-anhydride
Quantity
4.67 mL
Type
reactant
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(O)[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH:9]2[CH3:21])=[CH:4][CH:3]=1.Cl.[OH-].[Na+]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][C:9]=2[CH3:21])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3-methylpiperidine-1-carboxylate
Quantity
5.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(C(CN(CC1)C(=O)OC(C)(C)C)C)O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
BOC-anhydride
Quantity
4.67 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred until a homogeneous solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
treated with the careful,
EXTRACTION
Type
EXTRACTION
Details
The biphasic mixture was extracted 5× with ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with a small amount of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo to 3.3 g of a colorless oil
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in THF (50 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred for two days at room temperature
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
After this time, the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified over a 330 g silica gel column
WASH
Type
WASH
Details
eluting at 100 mL/min with a 0% to 15% ethyl acetate/hexanes gradient

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(CN(CC1)C(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 16.02 mmol
AMOUNT: MASS 4.93 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.